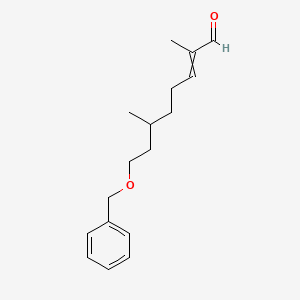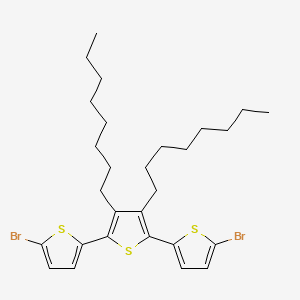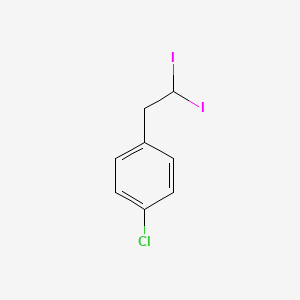
Anthracene, 9-(chloromethyl)-10-decyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9-(chloromethyl)-10-decyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chloromethyl group at the 9th position and a decyl group at the 10th position of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-(chloromethyl)-10-decyl- typically involves the chloromethylation of anthracene followed by the introduction of a decyl group. One common method involves the reaction of anthracene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 9-chloromethyl anthracene is then subjected to a Friedel-Crafts alkylation reaction with decyl chloride to introduce the decyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization and column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene, 9-(chloromethyl)-10-decyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives, while reduction can lead to dihydroanthracene derivatives.
Photochemical Reactions: The compound can participate in photochemical reactions, including dimerization and cycloaddition.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Photochemical Reactions: These reactions are carried out under UV light in the presence of a photosensitizer.
Major Products
Substitution Reactions: Products include anthracene derivatives with various functional groups at the 9th position.
Oxidation Reactions: Major products are anthraquinone derivatives.
Photochemical Reactions: Products include anthracene dimers and cycloadducts.
Wissenschaftliche Forschungsanwendungen
Anthracene, 9-(chloromethyl)-10-decyl- has several applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of Anthracene, 9-(chloromethyl)-10-decyl- is primarily based on its ability to interact with light and undergo photochemical reactions. The compound absorbs UV light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The chloromethyl group can also undergo nucleophilic substitution, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methylanthracene: Similar in structure but with a methyl group instead of a chloromethyl group.
9-Anthracenemethanol: Contains a hydroxymethyl group at the 9th position.
9,10-Dimethylanthracene: Has methyl groups at both the 9th and 10th positions
Uniqueness
Anthracene, 9-(chloromethyl)-10-decyl- is unique due to the presence of both a chloromethyl and a decyl group, which imparts distinct chemical and physical properties. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the decyl group enhances the compound’s solubility in non-polar solvents and its ability to interact with biological membranes .
Eigenschaften
CAS-Nummer |
823788-55-2 |
|---|---|
Molekularformel |
C25H31Cl |
Molekulargewicht |
367.0 g/mol |
IUPAC-Name |
9-(chloromethyl)-10-decylanthracene |
InChI |
InChI=1S/C25H31Cl/c1-2-3-4-5-6-7-8-9-14-20-21-15-10-12-17-23(21)25(19-26)24-18-13-11-16-22(20)24/h10-13,15-18H,2-9,14,19H2,1H3 |
InChI-Schlüssel |
YGXPKVGVNGDZID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


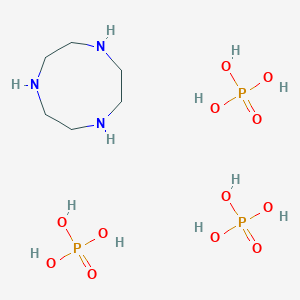
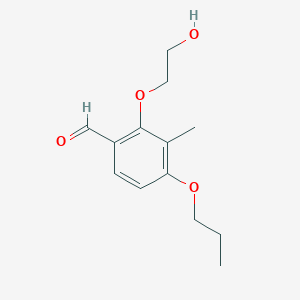
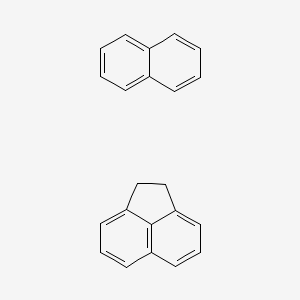
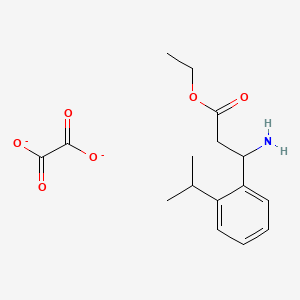

![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
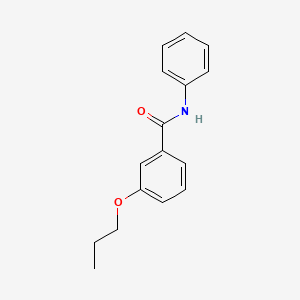
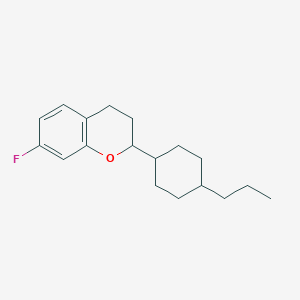
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
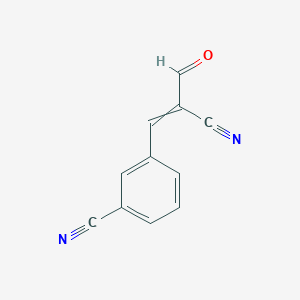
![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
